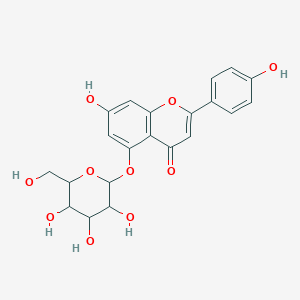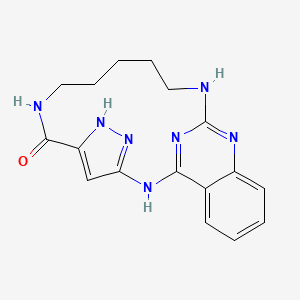![molecular formula C31H31F2N3O2 B10862180 4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B10862180.png)
4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPC-144 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), which is a flavin adenine dinucleotide (FAD)-dependent histone demethylase. This compound has shown significant antitumor activity in various preclinical models, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPC-144 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency.
Industrial Production Methods: Industrial production of TPC-144 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput synthesis techniques and purification methods to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: TPC-144 primarily undergoes reversible inhibition reactions with LSD1. It does not form a covalent adduct with FAD, which distinguishes it from other irreversible inhibitors.
Common Reagents and Conditions: The reactions involving TPC-144 typically require specific conditions to maintain its stability and activity. These conditions include controlled temperature and pH, as well as the presence of specific solvents and catalysts.
Major Products Formed: The major product formed from the reaction of TPC-144 with LSD1 is a reversible complex that inhibits the demethylation activity of LSD1. This inhibition leads to changes in gene expression and subsequent antitumor effects .
Scientific Research Applications
TPC-144 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical models of AML and SCLC, where it exhibited strong antitumor activity . Additionally, TPC-144 has been investigated in combination with other agents, such as hypomethylating agents, to enhance its efficacy .
Mechanism of Action
TPC-144 exerts its effects by inhibiting the activity of LSD1, which is involved in the demethylation of histone H3 lysine 4 and lysine 9. By inhibiting LSD1, TPC-144 leads to the accumulation of methylated histones, resulting in changes in gene expression that promote apoptosis and differentiation of cancer cells . The molecular targets and pathways involved include the stabilization of DNA methyltransferase 1 (DNMT1) and the alteration of global DNA methylation patterns .
Comparison with Similar Compounds
Similar Compounds:
- GSK2879552
- ORY-1001
- INCB059872
Uniqueness: TPC-144 is unique in its reversible inhibition mechanism, which distinguishes it from other LSD1 inhibitors that form irreversible covalent bonds with FAD. This reversible inhibition allows for more controlled modulation of LSD1 activity and reduces the potential for off-target effects .
Properties
Molecular Formula |
C31H31F2N3O2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C31H31F2N3O2/c1-31(2,38)16-18-3-9-26(29(33)11-18)25-10-6-20(12-27(25)19-4-5-21(17-34)28(32)13-19)30(37)36-23-7-8-24(36)15-22(35)14-23/h3-6,9-13,22-24,38H,7-8,14-16,35H2,1-2H3/t22?,23-,24+ |
InChI Key |
NPMWAUQVRAYSDP-CWAQXLGLSA-N |
Isomeric SMILES |
CC(C)(CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)N3[C@@H]4CC[C@H]3CC(C4)N)C5=CC(=C(C=C5)C#N)F)F)O |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)N3C4CCC3CC(C4)N)C5=CC(=C(C=C5)C#N)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


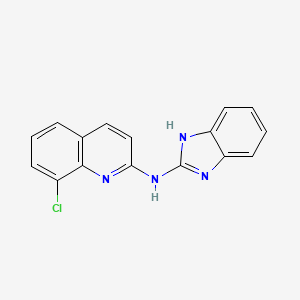
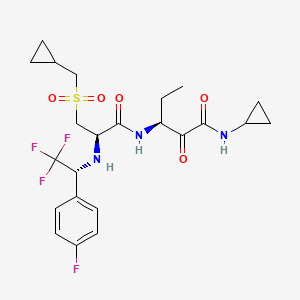
![(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)
![[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862126.png)
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid](/img/structure/B10862129.png)
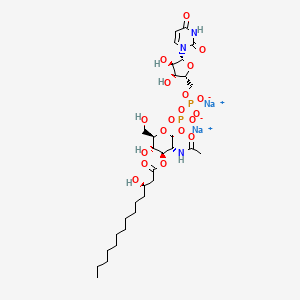

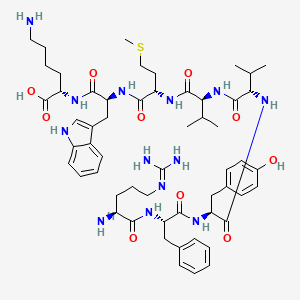
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862150.png)
![tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B10862155.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862156.png)
![2-[5-[3,5-Bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B10862162.png)
